
1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For instance, a novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .Scientific Research Applications
Synthesis and Material Applications
- The synthesis of methacrylate polymers bearing benzofuran moieties demonstrates the potential for creating materials with specific dielectric and thermal properties. These polymers were synthesized through a multi-step process involving the creation of benzofuran derivatives, which were then polymerized using free radical polymerization methods. The thermal behavior and dielectric properties of these polymers suggest applications in electronics and materials science for their unique electrical characteristics (Çelik & Coskun, 2018).
Medicinal Chemistry and Pharmacology
- Research on neolignans from traditional Chinese medicine has identified compounds with benzofuran units showing significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. This suggests a potential application of benzofuran derivatives in cancer therapy, particularly through the induction of apoptosis via the mitochondrial pathway (Ma et al., 2017).
Organic Chemistry
- The study of thiourea derivatives with benzofuran elements showcases their relevance in structural, vibrational, and electronic characterization. This research provides insights into the molecular stability, intermolecular interactions, and potential non-linear optical (NLO) behaviors of such compounds, indicating their utility in developing NLO materials and understanding molecular electronics (Lestard et al., 2015).
Antimicrobial and Analgesic Activities
- Benzofuran derivatives have been synthesized and evaluated for their antimicrobial and analgesic activities. Some compounds have shown promising results against microbial strains and in pain relief, indicating their potential for development into new therapeutic agents (Bhovi et al., 2010).
Antioxidant and Antibacterial Studies
- The synthesis of benzofuran derivatives has also been explored for their antioxidant and antibacterial potentials. These compounds exhibit a range of activities, highlighting the versatility of benzofuran units in contributing to the bioactivity of molecules (Alwin & Reji, 2017).
Novel Heterocycles Synthesis
- Research into creating novel heterocycles based on benzofuran-2-yl components for biological applications has been conducted. These studies aim at developing new compounds with potential biological activities, leveraging the benzofuran scaffold's ability to interact with biological targets (Baashen et al., 2017).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anticancer agents . Therefore, the future research directions could include exploring their potential applications in drug development and understanding their mechanisms of action.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a core part of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory effect .
Biochemical Pathways
For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.
Result of Action
For instance, it may influence gene expression, enzyme activity, cellular signaling pathways, and cell proliferation .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have certain stability and degradation characteristics
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
Benzofuran compounds have been shown to have certain targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-15-8-2-1-3-9-15)19-12-6-10-16-13-14-7-4-5-11-17(14)22-16/h1-5,7-9,11,13H,6,10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRRYJUQDMDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B2889421.png)
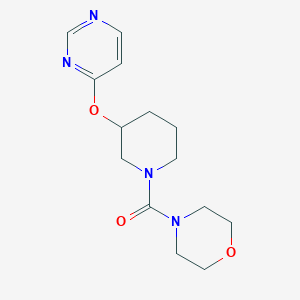

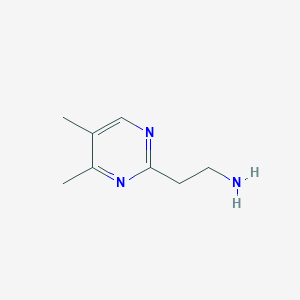

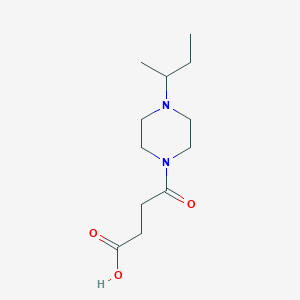

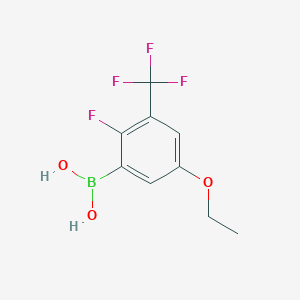
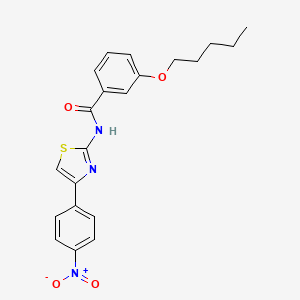

![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
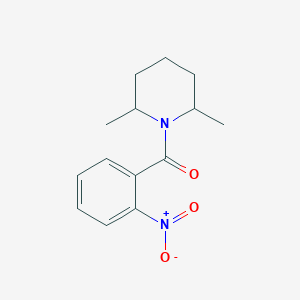
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)

